N-[[4-(2,3-dihydroindol-1-ylmethyl)phenyl]methyl]-1-(5-methyl-1,2-oxazol-3-yl)ethanamine
Description
N-[[4-(2,3-dihydroindol-1-ylmethyl)phenyl]methyl]-1-(5-methyl-1,2-oxazol-3-yl)ethanamine is a complex organic compound that features an indole moiety, a phenyl group, and an oxazole ring. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Properties
IUPAC Name |
N-[[4-(2,3-dihydroindol-1-ylmethyl)phenyl]methyl]-1-(5-methyl-1,2-oxazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-13-21(24-26-16)17(2)23-14-18-7-9-19(10-8-18)15-25-12-11-20-5-3-4-6-22(20)25/h3-10,13,17,23H,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHTVYCONQFPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)NCC2=CC=C(C=C2)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2,3-dihydroindol-1-ylmethyl)phenyl]methyl]-1-(5-methyl-1,2-oxazol-3-yl)ethanamine typically involves multiple steps, including the formation of the indole ring, the attachment of the phenyl group, and the incorporation of the oxazole ring. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are used to attach the phenyl group to the indole moiety.
Cyclization Reactions: The oxazole ring is typically formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2,3-dihydroindol-1-ylmethyl)phenyl]methyl]-1-(5-methyl-1,2-oxazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various electrophiles such as halogens or nitro groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[[4-(2,3-dihydroindol-1-ylmethyl)phenyl]methyl]-1-(5-methyl-1,2-oxazol-3-yl)ethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[[4-(2,3-dihydroindol-1-ylmethyl)phenyl]methyl]-1-(5-methyl-1,2-oxazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may also interact with DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
N-[[4-(2,3-dihydroindol-1-ylmethyl)phenyl]methyl]-1-(5-methyl-1,2-oxazol-3-yl)ethanamine is unique due to its combination of an indole moiety, a phenyl group, and an oxazole ring, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
